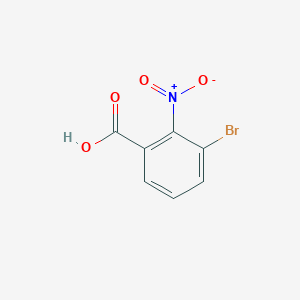

3-Bromo-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAURIZJCCFDGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296272 | |

| Record name | 3-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-61-4 | |

| Record name | 3-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Nitrobenzoic Acid

Classical Synthetic Routes and Mechanistic Considerations

The traditional preparation of 3-bromo-2-nitrobenzoic acid has been approached through several established chemical pathways. These methods, while effective, often involve multi-step sequences and the use of strong oxidizing and brominating agents.

Synthesis via Substitution, Decarboxylation, and Oxidation Reactions

A multi-step synthesis commencing from 1,3-dibromo-2-nitrobenzene (B169743) provides a reliable route to this compound. google.com This pathway involves an initial substitution reaction, followed by decarboxylation and a final oxidation step. google.com

The process begins with the reaction of 1,3-dibromo-2-nitrobenzene with dimethyl malonate in the presence of a base such as potassium carbonate or sodium carbonate. google.com This substitution reaction, typically carried out in a solvent like N,N-dimethylformamide (DMF), yields 2-(3-bromo-2-nitrobenzaldehyde)-malonic acid dimethyl ester. Subsequent hydrolysis and decarboxylation of this intermediate are achieved by treatment with hydrochloric acid in a solvent like tetrahydrofuran (B95107) (THF) or acetone, leading to the formation of 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid. google.com The final step involves the oxidation of this acetic acid derivative to the desired this compound. google.com

Oxidation of Precursor Compounds (e.g., 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid)

The oxidation of precursor compounds is a key strategy in the synthesis of this compound. A notable example is the oxidation of 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid. This transformation can be effectively carried out using a sodium hydroxide (B78521) solution, followed by treatment with an oxidizing agent like potassium permanganate (B83412). google.com The reaction mixture is typically heated to facilitate the conversion. google.com Upon completion, acidification of the reaction mixture precipitates the final product, this compound.

Another precursor that can be oxidized to yield the target compound is 3-bromo-2-nitrotoluene (B1267226). This method involves the use of strong oxidizing agents, such as potassium permanganate, to convert the methyl group of the toluene (B28343) derivative into a carboxylic acid functional group.

| Precursor Compound | Oxidizing Agent | Typical Conditions | Product |

|---|---|---|---|

| 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid | Potassium permanganate in NaOH solution | Heating | This compound |

| 3-Bromo-2-nitrotoluene | Potassium permanganate | - | This compound |

Preparation from 1,3-Dibromo-2-nitrobenzene

As previously mentioned, 1,3-dibromo-2-nitrobenzene serves as a viable starting material for a multi-step synthesis of this compound. google.com This approach circumvents direct oxidation of a more complex precursor. The synthesis initiates with a substitution reaction using dimethyl malonate, followed by hydrolysis and decarboxylation to form an intermediate acetic acid derivative. google.com The final step is an oxidation reaction to yield the desired product. google.com A patent (CN103880683A) details a five-step synthesis starting from 1,3-dibromo-2-nitrobenzene. This method is noted for its potential for high yield and cost-effectiveness. google.com

Bromination Strategies on Nitrobenzoic Acid Scaffolds

The direct bromination of nitrobenzoic acid scaffolds presents another synthetic avenue. For instance, the nitration of m-bromobenzoic acid with a mixture of nitric and sulfuric acids can produce a mixture of isomers, including this compound as a minor product. The separation of the desired isomer from the major product, 5-bromo-2-nitrobenzoic acid, can be achieved through selective extraction.

Alternatively, the bromination of 3-nitrophthalic acid can be employed. This involves a process where anhydro-2-hydroxymercuri-3-nitrobenzoic acid, derived from 3-nitrophthalic acid, is treated with bromine. orgsyn.org

| Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|

| m-Bromobenzoic acid | Nitric acid, Sulfuric acid | Nitration | This compound (minor product) |

| 3-Nitrophthalic acid | Series of reagents including mercuric oxide, NaOH, HCl, and Br2 | Bromination of a mercurated intermediate | 2-Bromo-3-nitrobenzoic acid |

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have begun to influence the synthesis of fine chemicals, including this compound. These modern approaches aim to reduce the environmental impact of chemical processes by using less hazardous substances and developing more efficient reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of bromo acids is an area of active research. ijisrt.com One approach involves the use of solvent-free or catalyst-free reaction conditions. ijisrt.com For example, sonication has been explored as an alternative energy source to drive reactions, potentially leading to simpler and less wasteful processes. ijisrt.com While specific green methodologies for the direct synthesis of this compound are still emerging, the broader trend towards more environmentally friendly synthetic routes is evident. ijisrt.comresearchgate.net The development of processes that utilize safer solvents, reduce waste, and operate under milder conditions aligns with the core tenets of green chemistry. ijisrt.com For instance, the use of nitric acid with a catalytic amount of sodium nitrite (B80452) for oxidation reactions represents a step towards safer and more scalable processes. acs.org

Catalyst-Free and Solvent-Free Reaction Systems

The development of synthetic routes that operate without catalysts and solvents is a cornerstone of green chemistry, aiming to minimize environmental impact and streamline reaction processes. For the synthesis of compounds like this compound, several methods have been investigated that align with these catalyst-free and solvent-free principles.

A notable approach involves the solid-state nitration of 3-bromobenzoic acid. This method is performed by grinding 3-bromobenzoic acid with a nitrating agent, thereby avoiding the use of a bulk solvent. The reaction occurs in the solid phase, propelled by the close contact and mechanical energy from grinding. This solvent-free technique significantly reduces waste, particularly the halogenated solvents often employed in conventional nitration reactions. The lack of a catalyst simplifies the workup, as there is no need for its removal from the reaction mixture. Research has also demonstrated the successful nitration of benzoic acid under solvent-free conditions in a biphasic mode using Brønsted acidic ionic liquids, where water is the only by-product. niif.hu

Furthermore, mechanochemical methods, such as high-speed ball milling, offer a solvent-free alternative for facilitating chemical transformations. ijisrt.comrsc.org This technique can be applied to the bromofunctionalization of olefins and other reactions, suggesting its potential applicability to the synthesis of this compound. rsc.org The mechanical energy imparted by the milling process can overcome activation energy barriers, often leading to faster reactions at ambient temperatures. ijisrt.com

Some synthetic strategies have explored reactions "on-water" or "in-water," which, while not entirely solvent-free, utilize water as an environmentally benign medium. Although specific applications to the synthesis of this compound are not extensively documented, the principle has been applied to analogous bromination and nitration reactions. The unique properties of water at interfaces can sometimes enhance reaction rates and selectivities, even in the absence of a catalyst.

Exploration of Alternative Energy Sources (e.g., Sonication)

The application of alternative energy sources, particularly ultrasound (sonication), has been explored to improve the efficiency and environmental profile of chemical syntheses, including those for nitrobenzoic acid derivatives. scirp.orgscirp.org Sonication employs high-frequency sound waves to induce acoustic cavitation in a liquid, creating localized areas of intense temperature and pressure that can dramatically accelerate reaction rates. scirp.orgresearchgate.net

In the synthesis of compounds structurally related to this compound, ultrasound has been effectively used to drive nitration reactions. scirp.org For instance, the sonication of a mixture containing an aromatic carboxylic acid and a nitrating agent can yield the corresponding nitroaromatic product more rapidly and in higher yields compared to conventional methods. scirp.org The intense mixing and mass transfer facilitated by sonication are particularly beneficial for heterogeneous reaction mixtures.

The use of sonochemistry aligns with green chemistry principles by potentially shortening reaction times, lowering reaction temperatures, and enabling the use of less hazardous reagents. ijisrt.com The energy efficiency of sonication can also surpass that of traditional heating methods. scirp.org

Interactive Data Table: Alternative Synthetic Methods

| Synthetic Approach | Key Features | Potential Advantages |

| Solid-State Nitration | Grinding reactants together without a solvent. | Reduces solvent waste, simplifies purification. niif.hu |

| High-Energy Ball Milling | Mechanical energy drives the reaction. rsc.org | Often faster, occurs at room temperature, solvent-free. ijisrt.com |

| Ultrasound-Assisted Synthesis | High-frequency sound waves accelerate the reaction. scirp.org | Shorter reaction times, higher yields, energy efficient. scirp.org |

Optimization and Efficiency in this compound Production

The efficient production of this compound is vital for its use in subsequent chemical syntheses. Research has concentrated on developing protocols that maximize product yield while minimizing the formation of unwanted isomers and byproducts.

A prevalent and high-yielding method is the direct nitration of 3-bromobenzoic acid. In a typical procedure, 3-bromobenzoic acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled low temperature (0-5°C) to manage the reaction's exothermicity and improve regioselectivity. niif.hu Upon completion, the product is precipitated by pouring the reaction mixture over ice and can be collected by filtration. niif.hu This method is reported to achieve high yields. cymitquimica.com

An alternative high-yield route involves the oxidation of a precursor like 3-bromo-2-nitrotoluene using a strong oxidizing agent such as potassium dichromate in sulfuric acid or potassium permanganate. biosynth.comnih.gov This can be advantageous if the starting material is more readily available. However, this method can be limited to small-scale production due to lower yields and significant waste generation. A multi-step synthesis starting from 1,3-dibromo-2-nitrobenzene has also been reported. google.com

Simplifying the synthesis and reducing production costs are critical for the large-scale manufacturing of this compound. The direct nitration of 3-bromobenzoic acid is often preferred due to its procedural simplicity and the use of relatively inexpensive starting materials. niif.hu

To enhance cost-effectiveness, optimization of the nitrating agent ratio is crucial to minimize the use of corrosive and hazardous acids, thereby reducing waste and disposal expenses. acs.org The straightforward work-up involving product precipitation on ice and subsequent purification by recrystallization are also cost-effective steps. niif.hu

Interactive Data Table: Comparison of Synthetic Protocols

| Protocol | Starting Material | Reagents | Typical Yield | Advantages | Disadvantages |

| Direct Nitration | 3-Bromobenzoic acid | Fuming HNO₃, concentrated H₂SO₄ niif.hu | High cymitquimica.com | Simple procedure, cost-effective. niif.hu | Use of corrosive acids, requires temperature control. niif.hu |

| Oxidation of Precursor | 3-Bromo-2-nitrotoluene | K₂Cr₂O₇/H₂SO₄ or KMnO₄ nih.gov | Often low (<5%) | Alternative if starting material is more accessible. | Generates toxic waste, low yield. |

| Multi-step Synthesis | 1,3-Dibromo-2-nitrobenzene | Various google.com | Variable | Avoids direct oxidation. | Multiple steps, potentially complex. |

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Nitrobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-bromo-2-nitrobenzoic acid is heavily influenced by its substituents. The nitro and carboxylic acid groups are both electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. chemicalbook.com Conversely, this electron deficiency, particularly due to the ortho-nitro group, renders the aromatic ring susceptible to nucleophilic attack. chempanda.com

Nucleophilic Substitutions Involving the Bromine Moiety

The bromine atom at the 3-position of this compound can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions. The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. Consequently, the bromine can be displaced by various nucleophiles, such as amines and thiols, often requiring a catalyst. chemimpex.com

For instance, analogous compounds like 3-bromo-2-nitrobenzo[b]thiophene react with anilines in the presence of a non-nucleophilic base to yield the expected 3-amino-2-nitrobenzo[b]thiophenes, demonstrating the susceptibility of the bromo-nitroaromatic system to nucleophilic substitution. researchgate.net Such reactions are crucial for introducing diverse functionalities onto the aromatic core. chemimpex.com

Reactivity of the Nitro Group under Various Conditions

The nitro group is a key functional handle in this compound, with its reduction to an amino group being one of its most important transformations. This conversion dramatically alters the electronic properties of the molecule, transforming the strongly deactivating nitro group into a strongly activating amino group. masterorganicchemistry.com

This reduction can be achieved under various conditions. Common laboratory methods include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid, or iron powder in the presence of an acid. mdpi.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method, which can be advantageous as it proceeds under neutral pH conditions. masterorganicchemistry.comgoogle.comresearchgate.net The choice of reducing agent can be critical to avoid unwanted side reactions, such as hydrodehalogenation (loss of the bromine atom). For example, selective reduction of 2-bromonitrobenzene to 2-bromoaniline (B46623) has been achieved with good yield, highlighting the possibility of chemoselectivity. researchgate.net

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound undergoes a range of characteristic reactions, including esterification, amide bond formation, and reduction to an alcohol. These transformations are fundamental to its use as a building block in the synthesis of more complex molecules. google.com

Esterification Reactions

This compound can be converted to its corresponding esters through various esterification methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification.

A related procedure involves reacting the benzoic acid derivative with an alkyl halide in the presence of a base. For example, the methyl ester of 5-bromo-2-methyl-3-nitrobenzoic acid was synthesized in high yield by treating the acid with methyl iodide and sodium carbonate in DMF. This method provides a reliable pathway to esters of this compound. The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate, offers another mild and effective method for the esterification of benzoic acids, particularly with phenols. researchgate.net

Table 1: Example of Esterification Reaction

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|

Amide Bond Formation and Coupling Reactions

The formation of an amide bond from the carboxylic acid group is a crucial transformation, often employed in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com This typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable.

Commonly, coupling reagents are used to facilitate this reaction. Reagents like 1,1'-Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) are effective. mdpi.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. For example, in a multi-step synthesis, 2-bromo-5-nitrobenzoic acid was condensed with cyclopropanemethylamine (B123190) to form the corresponding amide as a key intermediate. mdpi.com

Table 2: Reagents for Amide Bond Formation

| Reaction Step | Reagent(s) | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Acid-amine condensation | EDCI, DMAP | DCM | Room temp, 1.5–6 h | mdpi.com |

Reduction of the Carboxylic Acid to Alcohol

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-bromo-2-nitrophenyl)methanol (B2704789). This transformation provides another route to modify the molecule's functionality.

Strong reducing agents are typically required for this conversion. Borane (B79455) complexes, such as borane tetrahydrofuran (B95107) (BH3•THF) or borane dimethyl sulfide (B99878) (BH3•SMe2), are highly effective for this purpose. google.comrsc.org A specific procedure described in a patent details the reduction of this compound with a borane tetrahydrofuran solution in THF to give (3-bromo-2-nitrophenyl)methanol in good yield. google.com It is important to note that the nitro group is generally stable under these conditions, allowing for selective reduction of the carboxylic acid.

Table 3: Reduction of Nitrobenzoic Acids to Benzyl Alcohols

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Borane tetrahydrofuran | THF | 30-40°C, 12 h | (3-Bromo-2-nitrophenyl)methanol | 83-84% | google.com |

| 5-Bromo-2-nitrobenzoic acid | BH3•SMe2 | THF | Reflux, 3 h | (5-Bromo-2-nitrophenyl)methanol | 64% | rsc.org |

Cross-Coupling Reactions and Their Mechanisms

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine substituent serves as a key reactive site for such transformations.

Ullmann-Type Coupling Reactions

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a well-established method for forming new bonds. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction is particularly useful for C-N bond formation, a process also known as the Jourdan-Ullmann reaction. rroij.comrroij.com

A significant application involves the reaction of this compound with various anilines. rroij.com This copper-promoted C-N coupling yields N-aryl-2-amino-3-nitrobenzoic acid derivatives, which are valuable intermediates for the synthesis of heterocyclic structures like phenazine-1-carboxylic acids. rroij.comrroij.com The reaction is typically robust, accommodating a range of functional groups on the aniline (B41778) partner, and proceeds with yields ranging from 29% to over 99%. rroij.com

Table 1: Jourdan-Ullmann Coupling of this compound with Anilines rroij.com

| Aniline Derivative | Reaction Time (hours) | Yield (%) |

|---|

The mechanism of the Ullmann condensation generally involves copper(I) species which can be generated in situ. wikipedia.org While several mechanistic pathways have been proposed, a common one involves the oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst. organic-chemistry.orgrug.nl The reaction traditionally requires high temperatures and polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Asymmetric Ullmann couplings using chiral esters of similar 2-halo-3-nitrobenzoic acids have also been demonstrated to produce atropisomeric biaryls. oup.comoup.com

Suzuki-Miyaura Cross-Coupling Reactions (for related bromo-compounds)

The Suzuki-Miyaura cross-coupling is a powerful and widely used palladium-catalyzed reaction to form C-C bonds between organohalides and organoboron compounds. libretexts.orgwikipedia.org While specific studies on this compound are not prevalent, the reactivity of related bromo-compounds provides significant insight. The presence of the electron-withdrawing nitro group on the aromatic ring activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: libretexts.orgwikipedia.orgmt.com

Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide (R¹-Br) to form a Pd(II) intermediate (R¹-Pd-Br).

Transmetalation: The organoboron species (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

The reactivity of the halide partner follows the general trend I > OTf > Br >> Cl. wikipedia.org Research on compounds like 2-bromo-5-nitrobenzoic acid shows high reactivity in Suzuki-Miyaura couplings. For instance, the coupling of 2-bromo-5-nitrobenzoic acid with phenylboronic acid yields 4-nitro-[1,1'-biphenyl]-2-carboxylic acid. Similarly, the reaction of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid has been successfully demonstrated. researchgate.net These examples strongly suggest that this compound would be a viable substrate for Suzuki-Miyaura reactions, allowing for the synthesis of various biaryl derivatives.

Table 2: General Parameters for Suzuki-Miyaura Reactions of Bromo-Nitroaromatics

| Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, THF | 80 - 100 |

This table represents typical conditions and may vary based on specific substrates.

Cyclization and Ring-Closure Reactions

The strategic placement of the nitro and carboxylic acid groups in this compound and its derivatives allows for various cyclization reactions, often following an initial modification or coupling step.

Intramolecular Condensation Reactions

Intramolecular condensation reactions provide a direct route to cyclic structures. While direct intramolecular condensation of this compound is uncommon, its derivatives can undergo such transformations. A relevant example is the intramolecular arylogous nitroaldol (Henry) reaction. rsc.orgrsc.org This base-mediated, transition-metal-free reaction involves the condensation between a nitro-group-bearing carbon and a carbonyl group within the same molecule. For instance, intermediates derived from 2-nitrobenzyl halides and ortho-hydroxy or ortho-amino aryl aldehydes/ketones can cyclize to form 2-(2-nitroaryl)benzofurans and 2-(2-nitroaryl)indoles, respectively. rsc.orgrsc.org The reaction proceeds through an initial O- or N-benzylation, followed by the base-mediated intramolecular condensation. rsc.org

Reductive Ring Closure Methodologies

Reductive cyclization is a powerful strategy where the reduction of the nitro group is concurrent with or immediately followed by a ring-closing reaction. This methodology is frequently applied to derivatives of this compound.

One of the most prominent applications follows the Jourdan-Ullmann reaction. The resulting 2-(arylamino)-3-nitrobenzoic acids are ideal precursors for synthesizing phenazine (B1670421) derivatives. rroij.comrroij.com Treatment with a reducing agent, such as sodium borohydride (B1222165), facilitates the reduction of the nitro group to an amine, which then undergoes spontaneous or mediated cyclization with the adjacent carboxylic acid and aryl amine moieties to form the phenazine core. rroij.comrroij.com This reductive ring closure can take up to 24 hours to complete, with yields averaging around 44%. rroij.com

Table 3: Reductive Ring Closure of 2-(Arylamino)-3-nitrobenzoic Acids rroij.com

| Reducing Agent | Solvent | Temperature | Product | Average Yield (%) |

|---|

Another versatile method involves the reductive N-heterocyclization of 2-nitrobenzoic acid derivatives using indium(III) or bismuth(III) salts as catalysts in the presence of formamide (B127407). arkat-usa.org In this one-pot process, formamide acts as the reductant, apparently reducing the nitro group, and the resulting anthranilic acid derivative undergoes a cyclocondensation to form quinazolinones in high yields. arkat-usa.org Furthermore, the reduction of this compound itself to 3-bromo-2-nitrobenzyl alcohol can be achieved using borane tetrahydrofuran, which can then be further transformed. google.com Similarly, reductive ring closure of ethyl 3-bromo-2-nitrophenylpyruvate, derived from 3-bromo-2-nitrotoluene (B1267226), is a key step in the synthesis of 7-bromoindole-2-carboxylic acid. cdnsciencepub.com These methodologies highlight the utility of the nitro group as a masked amino functionality that enables the construction of diverse heterocyclic systems.

Derivatization and Scaffold Applications in Complex Molecule Synthesis

Synthesis of Benzoic Acid Derivatives from 3-Bromo-2-nitrobenzoic Acid

The carboxylic acid moiety of this compound is the primary site for derivatization, allowing for the formation of amides, esters, and acyl halides, which are themselves key intermediates for further functionalization.

Substituted benzamides can be prepared from this compound through amide coupling reactions. A common method involves activating the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. One approach is the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC HCl). For example, 4-bromo-2-nitrobenzoic acid has been reacted with 3,5-dimethoxyaniline (B133145) using EDC HCl in ethanol (B145695) at 80°C to produce the corresponding N-(3,5-dimethoxyphenyl)benzamide with a yield of 71.6%. nih.gov

Another effective method for synthesizing benzamides is through the formation of an acyl chloride intermediate using thionyl chloride, which then reacts with an amine. niif.huresearchgate.net This reaction is often efficient and can be performed under solvent-free conditions, making it an economical and environmentally friendly option for laboratory and industrial applications. niif.hu The process involves the reaction of the benzoic acid with thionyl chloride at room temperature, followed by the addition of the desired amine to yield the substituted benzamide (B126). niif.huresearchgate.net

Table 1: Synthesis of Substituted Benzamides

| Starting Material | Amine | Coupling Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC HCl, Ethanol, 80°C | 4-Bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide | 71.6% | nih.gov |

The conversion of this compound into its corresponding acyl chloride is a critical step for synthesizing various derivatives, including esters and amides. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. rroij.com The reaction involves heating the carboxylic acid with thionyl chloride, often in a solvent like toluene (B28343). For instance, phenazine-1-carboxylic acid, which is synthesized from this compound, is converted to its crude acyl chloride by heating with thionyl chloride at 65°C for three hours. rroij.com This intermediate is highly reactive and is typically used immediately in the next synthetic step without extensive purification. rroij.com The formation of the acyl chloride is a key activation step that precedes the coupling with nucleophiles like amines or alcohols. rroij.comresearchgate.net

Building Blocks for Heterocyclic Systems

The strategic placement of the bromo and nitro groups on the benzoic acid ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. The bromine atom allows for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, while the nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions.

This compound is a key starting material for the synthesis of phenazine-1-carboxylic acid (PCA) and its derivatives. fao.orgmdpi.com The synthesis typically involves a two-step process: a copper-promoted Jourdan-Ullmann reaction followed by a reductive cyclization. rroij.comrroij.com

In the first step, this compound is coupled with a substituted or unsubstituted aniline (B41778). rroij.com This C-N bond formation is often catalyzed by copper(I) salts, such as copper(I) chloride or copper(I) iodide, in the presence of a base like N-ethylmorpholine or triethylamine. rroij.commdpi.com The reaction yields an N-aryl-2-nitrobenzoic acid intermediate. rsc.org The second step involves the reduction of the nitro group, typically using sodium borohydride (B1222165) (NaBH₄), which leads to an intramolecular cyclization to form the phenazine (B1670421) ring system. mdpi.comrroij.comrsc.org This modular approach allows for the synthesis of a diverse library of PCA analogues by simply varying the aniline building block. rroij.comrroij.com

Table 2: Synthesis of Phenazine-1-carboxylic Acid Derivatives

| Aniline Derivative | Reaction Conditions | Intermediate Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | CuI, Triethylamine, Glycol, 95°C | 3-Nitro-2-(phenylamino)benzoic acid | - | mdpi.com |

| 4-Bromoaniline | CuCl, Copper powder, N-ethylmorpholine, 70°C | 2-((4-Bromophenyl)amino)-3-nitrobenzoic acid | 36% | rsc.org |

| 3,4,5-Trimethoxyaniline | CuCl, Copper powder, N-ethylmorpholine, 70°C | 3-Nitro-2-((3,4,5-trimethoxyphenyl)amino)benzoic acid | 43% | rsc.org |

This compound is utilized in the synthesis of 5-nitroisocoumarins and subsequently 5-aminoisoquinolin-1-ones. nus.edu.sgnih.gov A key method is the tandem Hurtley reaction, where this compound is coupled with a β-diketone. nus.edu.sgnih.gov This is followed by a retro-Claisen acyl cleavage and cyclization to yield a 3-substituted 5-nitroisocoumarin. nus.edu.sgnih.gov For example, the reaction with pentane-2,4-dione leads to the formation of 3-methyl-5-nitroisocoumarin. nus.edu.sg These 5-nitroisocoumarins can then be converted into 3-substituted 5-aminoisoquinolin-1-ones by treatment with ammonia (B1221849) at high temperatures, followed by reduction of the nitro group, for instance, with tin(II) chloride. nus.edu.sgnih.gov

While direct synthesis of indole (B1671886) carboxylic acids from this compound is less commonly cited, the analogous Bartoli indole synthesis provides a powerful route to indoles from nitroarenes. beilstein-journals.org This reaction involves the treatment of a nitro-substituted aromatic compound with an alkenyl Grignard reagent. beilstein-journals.org The methodology has been successfully applied to various nitrobenzoic acids immobilized on a solid support to generate libraries of indole carboxylates. beilstein-journals.org Given its structure, this compound is a suitable substrate for this reaction. The process would involve the addition of an alkenyl Grignard reagent, leading to the formation of the indole ring. The resulting indole would be substituted at positions corresponding to the original bromine and carboxylic acid groups, providing a scaffold for further diversification. beilstein-journals.org A related compound, 2-methyl-3-nitrobenzoic acid, is a known precursor for the synthesis of methyl indole-4-carboxylate, a key synthon for alkaloids. rsc.org

Applications in Natural Product Synthesis and Analogues

Bromo-nitrobenzoic acids are valuable starting materials for the synthesis of natural products and their analogues, particularly those containing phenazine or other complex heterocyclic cores. While direct use of this compound is not widely documented, its isomer, 2-bromo-3-nitrobenzoic acid, serves as a cornerstone in the synthesis of phenazine-1-carboxylic acid (PCA) analogues. Current time information in Bangalore, IN.nih.gov

The synthesis begins with a copper-promoted Jourdan-Ullmann coupling between 2-bromo-3-nitrobenzoic acid and a variety of substituted anilines. Current time information in Bangalore, IN. This reaction creates a C-N bond, forming a 2-(arylamino)-3-nitrobenzoic acid intermediate. Subsequent reductive ring closure, often using sodium borohydride, simultaneously reduces the nitro group and facilitates the cyclization to form the phenazine core. nih.gov This modular approach allows for the creation of a diverse library of PCA analogues by simply varying the aniline coupling partner. Current time information in Bangalore, IN.

Table 2: Synthesis of 2-(Arylamino)-3-nitrobenzoic Acid Intermediates for PCA Analogues

| Aniline Starting Material | Resulting Intermediate | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluoroaniline | 2-((4-Fluorophenyl)amino)-3-nitrobenzoic acid | 94 | nih.gov |

Similarly, other isomers like 3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid have been employed in the synthesis of analogues of tubulysins, a family of potent antitumor natural products. aalto.fi In these syntheses, the substituted benzoic acid is coupled with amino acid fragments to build up the complex tetrapeptide structure. aalto.fi This demonstrates the utility of the bromo and nitro functionalities on a benzoic acid scaffold as handles for constructing complex, biologically relevant molecules.

Design and Synthesis of Spirocyclic Compounds

Spirocyclic systems, characterized by a single atom shared between two rings, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. The design and synthesis of spirocyclic compounds from this compound is not a widely reported application in the scientific literature. The generation of the central quaternary spiro-carbon typically requires specific cyclization strategies that are not directly facilitated by the functional groups of this compound.

However, its derivatives could serve as precursors for such transformations. For instance, research into the synthesis of spiroindolines via intramolecular Mizoroki–Heck reactions has explored related substrates. nih.gov In one study, the allylation of 4-amino-3-bromobenzoic acid, an isomer of the reduced form of the title compound, was attempted as a precursor for a palladium-catalyzed spirocyclization, although it resulted in only trace amounts of the desired product. nih.gov This suggests that while plausible, the development of a robust pathway to spirocycles from this class of compounds is challenging and requires significant optimization. The synthesis of spiroindolines has also been reported using 2-chloro-3-nitrobenzoic acid, although it was used as an acidic additive rather than a core structural component. chemrxiv.org Therefore, the direct application of this compound in the de novo synthesis of spirocyclic scaffolds remains an area for future exploration.

Advanced Analytical and Spectroscopic Characterization of 3 Bromo 2 Nitrobenzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 3-bromo-2-nitrobenzoic acid. Each technique offers unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not widely published, analysis of its isomers and related compounds provides a strong basis for predicting its spectral features.

¹H NMR Spectroscopy is used to identify the chemical environment of the hydrogen atoms (protons) on the aromatic ring. For a 1,2,3-trisubstituted benzene (B151609) ring like in this compound, the three aromatic protons would appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling constants. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), although its position can vary with solvent and concentration.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Seven distinct signals would be expected for the seven carbon atoms in this compound. The carbon atom of the carboxylic acid group (C=O) is characteristically found in the 165-170 ppm region. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromine, nitro group, and carboxylic acid group). For the related isomer, 3-bromo-5-nitrobenzoic acid, the following ¹³C NMR shifts have been reported in DMSO-d6: 122.3, 122.7, 129.8, 134.1, 137.5, 148.5, and 164.2 ppm amazonaws.com. These values offer a reference for the expected ranges for this compound.

Table 1: Representative NMR Data for Bromo-Nitrobenzoic Acid Isomers

| Compound Name | Nucleus | Solvent | Chemical Shifts (ppm) |

|---|---|---|---|

| 3-Bromo-5-nitrobenzoic acid | ¹H NMR | DMSO-d6 | 8.49 (s, 1H), 8.62 (s, 1H), 8.71 (s, 1H) amazonaws.com |

| 3-Bromo-5-nitrobenzoic acid | ¹³C NMR | DMSO-d6 | 122.3, 122.7, 129.8, 134.1, 137.5, 148.5, 164.2 amazonaws.com |

Note: 's' denotes a singlet. Data is for an isomer and serves as a reference.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and carbon-bromine functional groups, as well as bands indicative of the aromatic ring substitution pattern.

Key expected absorption bands include:

O-H Stretch: A very broad band for the carboxylic acid hydroxyl group, typically appearing in the range of 2500-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, usually found between 1680-1710 cm⁻¹.

NO₂ Stretches: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically located near 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-Br Stretch: An absorption in the fingerprint region, usually between 500-600 cm⁻¹, indicating the presence of a carbon-bromine bond.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

For the related compound 3-nitrobenzoic acid, characteristic IR peaks are observed for the carboxylic acid OH (2500-3500 cm⁻¹) and carbonyl C=O (1620-1780 cm⁻¹) groups chegg.com. The presence of the bromine atom in this compound would further modify the fingerprint region of the spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Sharp, Strong |

| Nitro Group | Asymmetric Stretch | 1530 - 1560 | Strong |

| Nitro Group | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Bromoalkane | C-Br Stretch | 500 - 600 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₄BrNO₄), the monoisotopic mass is approximately 244.93 g/mol uni.lu.

In a mass spectrum of this compound, one would expect to see a molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (e.g., at m/z 245 and 247). This characteristic isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). For this specific molecule, loss of NO₂ (M-46) is also a likely fragmentation pathway. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M-H]⁻, have been calculated to aid in identification in advanced MS techniques uni.lu.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 245.93965 |

| [M+Na]⁺ | 267.92159 |

| [M-H]⁻ | 243.92509 |

| [M+NH₄]⁺ | 262.96619 |

Data sourced from predicted values. uni.lu

Crystallographic Studies and Solid-State Analysis

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

X-ray Powder Diffraction (XRPD) is a rapid analytical technique used to identify crystalline phases and can provide information on the unit cell dimensions of a material researchgate.net. The technique involves directing X-rays at a finely ground, powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for that material.

Single Crystal X-ray Diffraction is the most powerful method for unambiguously determining the molecular structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. It also reveals how molecules are packed in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonding.

For derivatives of this compound, single-crystal X-ray diffraction is considered critical for resolving structural ambiguities . Studies on related compounds, such as co-crystals of 2-chloro-4-nitrobenzoic acid, have successfully used this method to determine their crystal structures and analyze intermolecular interactions, including hydrogen bonds and halogen bonds acs.orgresearchgate.net. Although a published single-crystal structure for this compound itself has not been identified, such an analysis would provide definitive proof of its constitution and conformation. The analysis would yield key crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound and its derivatives allows for a variety of intermolecular interactions that dictate their solid-state packing and properties. These interactions primarily include hydrogen bonding and halogen bonding.

Hydrogen Bonding: In the crystal structure of related benzoic acid derivatives, strong intermolecular O-H⋯O hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers with an R2(2)(8) ring motif. nih.govresearchgate.net For instance, in 3-bromo-2-hydroxybenzoic acid, a related compound, such dimers are observed. nih.gov The presence of the carboxylic acid group is fundamental to this interaction. Additionally, weaker C-H⋯O hydrogen bonds can further stabilize the crystal packing. researchgate.net In derivatives, other functional groups can also participate in hydrogen bonding; for example, the nitro group's oxygen atoms can act as hydrogen bond acceptors.

Halogen Bonding: Halogen bonding is a significant noncovalent interaction where a halogen atom acts as a Lewis acid. acs.org In derivatives of this compound, the bromine atom can participate in halogen bonds, typically with electronegative atoms like oxygen (C-Br⋯O). researchgate.netacs.org The strength of this interaction is influenced by the electronic environment; the electron-withdrawing nitro group enhances the electrophilic character of the bromine atom, making it a better halogen bond donor. Studies on similar halogenated nitrobenzoic acids have shown that iodo- and bromo-substituents can effectively act as halogen bond donors. acs.org The interplay between hydrogen and halogen bonds is crucial in the directed assembly of supramolecular architectures. acs.orgrsc.org For example, in co-crystals of halogenated benzoic acids with pyridine (B92270) derivatives, both O-H⋯N hydrogen bonds and C-I⋯O halogen bonds have been observed, demonstrating their simultaneous role in crystal engineering. rsc.org

The table below summarizes the key intermolecular interactions observed in benzoic acid derivatives, which are analogous to what would be expected for this compound.

| Interaction Type | Donor | Acceptor | Common Motif | Reference |

| Hydrogen Bond | O-H (Carboxyl) | O (Carboxyl) | R2(2)(8) dimer | nih.govresearchgate.net |

| Hydrogen Bond | C-H (Aromatic) | O (Nitro/Carboxyl) | - | researchgate.net |

| Halogen Bond | C-Br | O (Nitro/Carboxyl) | - | researchgate.netacs.org |

Supramolecular Framework Analysis

The combination of intermolecular interactions, such as hydrogen and halogen bonds, leads to the formation of complex supramolecular frameworks in the solid state. researchgate.netresearchgate.net The analysis of these frameworks provides insights into the crystal packing and the resulting material properties.

Crystal engineering principles are often employed to design specific supramolecular architectures with desired properties. acs.org By selecting appropriate co-formers, it is possible to create molecular salts or co-crystals where different synthons (structural units formed by intermolecular interactions) are present. acs.org For example, the acid-pyridine heterosynthon is a robust motif in the formation of co-crystals. rsc.orgacs.org The study of these frameworks is often aided by techniques like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures and isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of this compound. A certificate of analysis for a commercial sample of this compound reported a purity of 99.5% w/w as determined by HPLC. apolloscientific.co.uk Another supplier specifies a purity of ≥98.0% by HPLC. sigmaaldrich.com

Reverse-phase HPLC methods are commonly employed for the analysis of benzoic acid derivatives. sielc.com For instance, a method for the separation of the isomeric 2-bromo-3-nitrobenzoic acid uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are often scalable for preparative separations to isolate impurities. sielc.com Stability-indicating HPLC methods can also be developed to monitor the degradation of the compound under various stress conditions, such as acidic, alkaline, oxidative, and photolytic environments. researchgate.netoup.com

Below is a table summarizing typical HPLC conditions for related compounds.

| Parameter | Condition | Reference |

| Column | Octadecylsilane (C18) | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric, formic) | sielc.comresearchgate.net |

| Detection | UV, Diode Array | researchgate.net |

| Flow Rate | ~0.7-1.0 mL/min | researchgate.net |

| Temperature | ~30°C | researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions involving this compound. shoko-sc.co.jpphysicsandmathstutor.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of products. rsc.org

For example, in the synthesis of related compounds, TLC is used to determine the reaction endpoint. The components are visualized under UV light, and their retention factors (Rf values) are compared. shoko-sc.co.jprsc.org The choice of eluent is crucial for achieving good separation between the spots corresponding to the reactant and the product. For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is a common eluent for such compounds. TLC can also be coupled with mass spectrometry (TLC-MS) for real-time structural information of the separated spots directly from the plate. shoko-sc.co.jp

Thermochemical and Electronic Structure Investigations

Thermochemical and electronic structure studies provide fundamental insights into the stability and reactivity of this compound.

Thermochemical Investigations: Experimental techniques such as combustion calorimetry and Knudsen effusion mass loss can be used to determine the standard molar enthalpies of formation and sublimation, respectively. researchgate.net Differential Scanning Calorimetry (DSC) is employed to investigate thermal behavior, including melting points and enthalpies of fusion. researchgate.net For this compound, a melting point of 250-251 °C has been reported. echemi.com Thermogravimetric analysis (TGA) can be used to track thermal stability. The thermal stability of nitroaromatic compounds is an important consideration, and predictive software like CHETAH can be used to estimate the energy release potential. core.ac.uk

Electronic Structure Investigations: Density Functional Theory (DFT) calculations are a powerful tool for modeling the electronic structure of molecules like this compound. researchgate.net These calculations can provide optimized molecular geometries that agree well with experimental crystallographic data. researchgate.net The electronic effects of the nitro and bromo substituents can be modeled to understand their influence on the molecule's reactivity. The electron-withdrawing nature of the nitro group and the bromine atom significantly impacts the electronic distribution in the aromatic ring.

Molecular electrostatic potential (MEP) surface calculations can complement the understanding of intermolecular interactions by identifying electrophilic and nucleophilic regions of the molecule. researchgate.net Electronic structure calculations also allow for the estimation of properties like the band gap, which is related to the electronic conductivity of the material. For example, in the isomeric 4-bromo-2-nitrobenzoic acid, the calculated band gap is significantly lower than that of unsubstituted benzoic acid, indicating the influence of the substituents. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Bromo 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. science.gov It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with considerable accuracy. nih.govbuketov.edu.kz For 3-bromo-2-nitrobenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable conformation by optimizing the molecular geometry to a minimum energy state. science.govnih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The geometry is influenced by the steric and electronic effects of the three adjacent substituents on the benzene (B151609) ring: the carboxylic acid, the nitro group, and the bromine atom. Steric hindrance between these bulky groups can cause them to twist out of the plane of the benzene ring. For instance, computational models of similar substituted benzoic acids predict a dihedral angle between the nitro group and the benzene ring, indicating a balance between electronic conjugation and steric repulsion.

The electronic structure is elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com In this compound, the strong electron-withdrawing nature of the nitro and carboxylic acid groups is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-COOH | ~1.48 - 1.50 |

| C-NO₂ | ~1.47 - 1.49 | |

| C-Br | ~1.89 - 1.91 | |

| C=O (carboxyl) | ~1.20 - 1.22 | |

| O-H (carboxyl) | ~0.96 - 0.98 | |

| Bond Angles (°) | C-C-COOH | ~120 - 122 |

| C-C-NO₂ | ~118 - 120 | |

| C-C-Br | ~121 - 123 | |

| Dihedral Angle (°) | O=C-O-H | ~0 (planar) or ~180 |

| Benzene-NO₂ | ~15 - 30 |

Note: These are typical values based on DFT studies of structurally similar substituted benzoic acids and are for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, typically color-coded so that red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For this compound, the MEP surface would show distinct regions of varying potential:

Negative Potential (Red/Yellow): The most negative regions are expected to be localized on the oxygen atoms of the carboxylic acid and nitro groups. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. mdpi.comresearchgate.net

Positive Potential (Blue): A highly positive region would be centered on the acidic hydrogen of the carboxylic group, making it a primary site for deprotonation and hydrogen bond donation. researchgate.net Additionally, the presence of the powerful electron-withdrawing nitro group can create areas of positive potential on the aromatic ring, particularly near the C–NO₂ bond, which can be indicative of sensitivity in energetic materials. iucr.orgrsc.org

Neutral/Slightly Positive Potential (Green): The benzene ring and the bromine atom would exhibit intermediate potentials. The bromine atom often presents a region of positive potential on its outermost tip (a "sigma-hole"), making it a potential halogen bond donor. acs.org

This analysis helps visualize how the molecule will interact with other reagents, solvents, or biological receptors. uni-muenchen.de

Table 2: Predicted MEP Regions and Reactivity Implications for this compound

| Molecular Region | Predicted Potential | Color on MEP Map | Implied Reactivity |

| Carboxyl Oxygen Atoms | Strongly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Nitro Oxygen Atoms | Strongly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Carboxyl Hydrogen Atom | Strongly Positive | Blue | Site for nucleophilic attack, deprotonation, hydrogen bond donor |

| Aromatic Ring | Slightly Positive/Neutral | Green/Light Blue | Susceptible to nucleophilic attack due to withdrawing groups |

| Bromine Atom (tip) | Slightly Positive | Light Blue | Potential for halogen bonding interactions |

Note: This table is an illustrative prediction based on established principles of MEP analysis on nitroaromatic and halogenated compounds. mdpi.comiucr.orgacs.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides a framework for predicting the reactivity and potential reaction pathways of this compound. The electronic properties derived from DFT and MEP analysis are key to these predictions. The molecule's reactivity is dominated by the interplay of its three functional groups.

The nitro group (-NO₂) is a strong deactivating, electron-withdrawing group, which makes the benzene ring electron-deficient. This reduced electron density makes electrophilic aromatic substitution significantly more difficult than in unsubstituted benzene. Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r), where a nucleophile replaces a leaving group on the ring. The bromine atom at position 3 can act as a leaving group in such reactions, especially under forcing conditions or with potent nucleophiles.

The reactivity of the carboxylic acid group is typical, involving deprotonation to form a carboxylate salt or esterification reactions. The acidity of the carboxylic proton is enhanced by the electron-withdrawing effects of the adjacent nitro group and the bromine atom.

Computational modeling can be used to simulate reaction pathways, such as the reduction of the nitro group to an amine or the substitution of the bromine atom. By calculating the energies of transition states and intermediates, chemists can predict the most favorable reaction pathway and estimate activation barriers, providing a theoretical basis for designing synthetic routes. buketov.edu.kz For example, studies on the reaction of 3-bromo-2-nitrobenzo[b]thiophene, a related heterocyclic compound, showed that it could undergo unexpected rearrangements in reactions with nucleophiles, a phenomenon that could potentially be explored computationally for this compound. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction.

While specific docking studies for this compound are not widely reported, the methodology can be readily applied. Nitroaromatic compounds are known to interact with various enzymes, and docking simulations could explore the potential of this compound or its derivatives as inhibitors. For instance, it could be docked into the active site of an enzyme like cyclooxygenase-2 (COX-2) or a bacterial enzyme to assess its binding affinity. researchgate.net

The simulation calculates a "docking score," which estimates the binding free energy, with more negative values indicating stronger binding. nih.gov The analysis also reveals key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), and the nitro group is a strong hydrogen bond acceptor. mdpi.com

Halogen Bonds: The bromine atom can participate in halogen bonding with electron-donating atoms like oxygen or nitrogen in the receptor's active site. acs.org

Hydrophobic Interactions: The benzene ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These simulations can guide the synthesis of more potent and selective derivatives by identifying which functional groups are most important for binding. nih.gov

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Target

| Parameter | Result |

| Binding Affinity (kcal/mol) | -6.5 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds Formed | 1 (with Arg120 via carboxylate) |

| Halogen Bonds Formed | 1 (with backbone carbonyl of Ser530) |

| Hydrophobic Interactions | π-π stacking with Tyr355 |

Note: This data is hypothetical and for illustrative purposes only, demonstrating the type of information obtained from a molecular docking simulation. researchgate.netnih.gov

Computational Approaches to Solid Solution Formation

A solid solution is a solid-state mixture where a minor component is incorporated into the crystal lattice of a major component. Predicting whether two or more compounds can form a solid solution is a significant challenge in materials science and pharmaceuticals. Computational methods are increasingly used to address this by analyzing crystal structures and intermolecular energies. chemrxiv.orgresearchgate.net

Studies on substituted nitrobenzoic acids have demonstrated the utility of computational approaches in this area. chemrxiv.orgresearchgate.netchemrxiv.org The primary method involves calculating the lattice energy of the pure components and the energy of a hypothetical solid solution. The likelihood of forming a solid solution is often evaluated by calculating the energy of substitution, which is the energy change when a host molecule in a crystal is replaced by a guest molecule.

Key factors that are computationally assessed include:

Molecular Similarity: Molecules with similar size, shape, and functional groups are more likely to be miscible in the solid state. chemrxiv.org

Crystal Packing: The ability of the guest molecule to fit into the host lattice without causing significant disruption is crucial. Compounds that are isostructural (have very similar crystal structures) are excellent candidates for forming continuous solid solutions.

Intermolecular Interactions: The replacement of a host molecule should not drastically weaken the network of intermolecular interactions (e.g., hydrogen bonds, stacking interactions) that stabilize the crystal. researchgate.net

For binary systems of nitrobenzoic acids, it has been shown that exchanging substituents like a chlorine atom for a methyl group can lead to different miscibility behaviors depending on the isomer, highlighting the subtle interplay of intermolecular interactions that computational models can help uncover. chemrxiv.orgchemrxiv.org These calculations can rationalize experimental observations and guide the design of new multi-component crystalline materials.

Biological Activities and Medicinal Chemistry Applications of 3 Bromo 2 Nitrobenzoic Acid Derivatives

Pharmacological Relevance of the Nitrobenzoic Acid Scaffold

Nitrobenzoic acid and its derivatives are recognized as crucial materials within the pharmaceutical industry. mdpi.com The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule, impacting its reactivity and interaction with biological targets. mdpi.com This scaffold is a versatile building block for creating novel therapeutic agents. chemicalbook.com

The biological significance of the nitrobenzoic acid scaffold is broad, with research demonstrating its potential in various therapeutic areas. mdpi.comontosight.ai Derivatives have shown promise as antibacterial, antifungal, and anticancer agents. chemicalbook.com The carboxylate group of benzoate (B1203000) ligands offers diverse coordination modes in bioinorganic chemistry, which allows for the synthesis of metal complexes with potential biological activity. mdpi.com This activity often results from a synergistic effect between the nitrobenzoic acid-derived ligand and the metal center. mdpi.com The inherent reactivity and structural features of nitrobenzoic acids make them a subject of continuous interest in the development of new pharmaceutical compounds. mdpi.comontosight.ai

Antimicrobial and Antibacterial Activities

Derivatives of nitrobenzoic acid have demonstrated notable antimicrobial and antibacterial properties. The core structure is a key component in the development of new agents to combat microbial infections. chemimpex.com For instance, 2-Bromo-3-nitrobenzoic acid itself is noted as a reactive chemical that has been investigated as an antibacterial agent. biosynth.com It has been shown to inhibit the growth of Staphylococcus by interfering with DNA and protein synthesis, which are essential for cell division. biosynth.com

The nitrobenzoic acid scaffold has been particularly investigated for its activity against Mycobacterium tuberculosis. Nitrobenzoic acid is known to inhibit the in vitro growth of M. tuberculosis. nih.govresearchgate.net Esters of nitro-derivatives of benzoic acid have shown improved antimycobacterial activity compared to the corresponding free acids, potentially acting as prodrugs that facilitate entry into mycobacterial cells. nih.gov A library of 64 ester and thioester derivatives of benzoates revealed that compounds with aromatic nitro substitution were the most active against M. tuberculosis, with the 3,5-dinitro esters series being particularly potent. nih.gov This highlights the potential of the nitrobenzoate scaffold in generating future antimycobacterial drugs. nih.govresearchgate.net Furthermore, benzimidazole (B57391) derivatives synthesized from nitrobenzoic acid precursors have shown promising antimalarial and anti-tubercular activity. bohrium.com

Anti-inflammatory and Analgesic Properties

The 2-bromo-3-nitrobenzoic acid scaffold is a valuable intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic effects. chemimpex.com Heterocyclic compounds, which can be synthesized from nitrobenzoic acid derivatives, are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties. nih.gov

Research into new synthetic compounds has identified derivatives with significant potential in this area. A study on a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues demonstrated potent anti-inflammatory and analgesic activities. nih.gov Several of these compounds were potent inhibitors of COX-1, COX-2, and 5-LOX enzymes, with some showing encouraging results in in vivo analgesic and anti-inflammatory models. nih.gov This indicates that the core structural features, when elaborated, can lead to effective anti-inflammatory and analgesic agents.

Anticancer and Antitumor Potentials

The nitrobenzoic acid scaffold is a foundational structure for the development of various anticancer agents. mdpi.comchemicalbook.com Research has shown that derivatives of 3-bromo-2-nitrobenzoic acid and its isomers exhibit significant cytotoxicity against various cancer cell lines, leading to further investigation into their mechanisms of action. For example, ethyl 3-bromo-2-nitrobenzoate has been explored for its potential in oncology. smolecule.com

Coordination complexes involving nitrobenzoic acid derivatives have also been evaluated for their anticancer activity. mdpi.com Metal-based anticancer agents are among the most useful chemotherapeutic drugs, and complexes of ligands derived from nitrobenzoic acid have shown growth-suppressive activity against lung and colon cancer cells. mdpi.com Additionally, tubulysin (B8622420) analogues, which are potent antitumor compounds, have been synthesized starting from 3-nitrobenzoic acid. nih.gov One such analogue demonstrated notable antitumor activity against MDA-MB-231 and MCF7 breast cancer cells. nih.gov

The anticancer effects of this compound derivatives are exerted through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression.

Enzyme Inhibition: Derivatives of bromo-nitrobenzoic acid have been investigated as inhibitors of several enzymes crucial for cancer cell survival and proliferation. For example, ethyl 3-bromo-2-nitrobenzoate's biological activity is linked to its potential as an enzyme inhibitor, where its structure allows it to bind to the active sites of enzymes. smolecule.com Substituted quinoxaline (B1680401) derivatives, prepared from 2-amino-5-bromo-3-nitrobenzoic acid, are known as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an enzyme that plays a critical role in regulating cellular processes. lookchem.com

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, and its inhibition is an established approach in cancer therapy. google.com Derivatives of bromo-nitrobenzoic acid have been used to synthesize potent PARP inhibitors. In one study, 2-bromo-3-nitrobenzoic acid was used as a starting material to create 5-aminoisoquinolin-1-one, a core structure for PARP inhibitors. bath.ac.uk Further derivatization led to the discovery of 5-benzamidoisoquinolin-1-one, which showed a 9.3-fold selectivity for inhibiting PARP-2 over PARP-1. bath.ac.uk The development of isoform-selective PARP inhibitors is an important goal, as PARP-1 and PARP-2 have both shared and distinct cellular functions. google.combath.ac.uk

FGFR1 Inhibitors: Fibroblast growth factor receptors (FGFRs) are key regulators of cellular processes like proliferation, survival, and angiogenesis, and their deregulation is implicated in several cancers. semanticscholar.org A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), using 4-bromo-2-nitrobenzoic acid as the starting scaffold. semanticscholar.orgnih.govtandfonline.com One of the most promising compounds from this series, C9, demonstrated significant inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification and was found to arrest the cell cycle at the G2 phase. semanticscholar.orgnih.gov The co-targeting of BET proteins and FGFR1 has been suggested as a strategy to overcome resistance mechanisms in glioblastoma. nih.gov

Anticancer Activity of an FGFR1 Inhibitor Derivative

Data sourced from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, synthesized from 4-bromo-2-nitrobenzoic acid, as FGFR1 inhibitors. semanticscholar.orgnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of bromo-nitrobenzoic acid, SAR studies have provided valuable insights into the structural requirements for their biological activities.

In the development of FGFR1 inhibitors based on a 4-bromo-2-aminobenzamide scaffold (derived from 4-bromo-2-nitrobenzoic acid), it was determined that a 3,5-dimethoxyphenyl group was optimal for insertion into a key hydrophobic pocket of the enzyme. semanticscholar.orgnih.gov Modifications at the 2-position of the benzamide (B126) scaffold were explored to enhance binding to the FGFR1 kinase domain. semanticscholar.org

Similarly, in the synthesis of tubulysin analogues, SAR studies revealed that replacing the thiazole (B1198619) ring in the natural product with a phenyl ring, derived from 3-nitrobenzoic acid, could maintain moderate antitumor activity. nih.gov However, conformational constraints were found to be crucial, as restricting the conformation of this part of the molecule led to a dramatic loss of activity. nih.gov This highlights the delicate balance between structural modification and maintaining the necessary conformation for biological function.

Antitumor Activity of Tubulysin Analogues

Data for a tubulysin analogue featuring a 3-substituted aniline (B41778) moiety derived from 3-nitrobenzoic acid. nih.gov

Other Reported Biological Activities

Beyond the applications already discussed, derivatives of the nitrobenzoic acid scaffold have been explored for other therapeutic purposes.

Anti-HCV Activity: In the search for new treatments for Hepatitis C, a structure-activity relationship study of new biaryl amide derivatives was conducted. nih.gov Intermediates with a nitro group showed modest inhibitory activity against the Hepatitis C virus (HCV), indicating that this scaffold could be a starting point for developing more potent anti-HCV agents. nih.gov

Cholinesterase Inhibitors: A structure-based scaffold repurposing approach identified novel cholinesterase (ChE) inhibitors from a library of DNA gyrase inhibitors. acs.org While not directly starting from this compound, this study highlights the versatility of repurposing chemical scaffolds for different biological targets, a strategy that could be applied to nitrobenzoic acid derivatives. acs.org

Tyrosinase Inhibition: A series of benzoic acid derivatives were synthesized and evaluated for their inhibitory potential against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net One of the synthesized amide derivatives proved to be a highly potent inhibitor, significantly more so than the standard inhibitors kojic acid and L-mimosine. researchgate.net

Antifungal and Insecticidal Activities

The chemical framework of this compound has been utilized to generate compounds with significant antifungal and insecticidal properties. The presence of halogen atoms, such as bromine, can enhance the antimicrobial and insecticidal efficacy of organic molecules. nih.gov